3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of bithiophene and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the bithiophene and trifluoromethylphenyl intermediates. The key steps include:
Formation of Bithiophene Intermediate: This involves the coupling of thiophene units under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the bithiophene intermediate, often through a nucleophilic substitution reaction.
Formation of Trifluoromethylphenyl Urea: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with a trifluoromethylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Organic Electronics: The compound’s bithiophene moiety makes it suitable for use in organic semiconductors and light-emitting diodes.
Pharmaceuticals: The trifluoromethylphenyl group is known for its bioactive properties, making this compound a potential candidate for drug development.
Materials Science: The unique combination of functional groups allows for the development of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Bis[3-(trifluoromethyl)phenyl] 2,2′-bithiophene-5,5′-disulfonate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea is unique due to its specific combination of bithiophene and trifluoromethylphenyl groups, which confer distinct electronic properties and potential bioactivity. This makes it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-3-1-2-4-13(12)23-17(25)22-9-14(24)16-6-5-15(27-16)11-7-8-26-10-11/h1-8,10,14,24H,9H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMOQBVOVDHXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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